molecular formula C11H17NO4 B2394372 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid CAS No. 1779402-01-5

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid

Katalognummer: B2394372
CAS-Nummer: 1779402-01-5
Molekulargewicht: 227.26
InChI-Schlüssel: FFOXQMAOPSBJON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid is dominated by the tetrahydropyridine ring and the tert-butoxycarbonyl (Boc) protecting group. Crystallographic studies of analogous tetrahydropyridine derivatives reveal that the six-membered ring adopts a flattened boat conformation , characterized by puckering amplitudes and specific torsional angles. For example, in related structures, the C1–N1–C5–C4 torsional angle is approximately 12.6°, while the C2–C3–C4–C5 angle is ~49.0°, indicating partial boat-like distortion.

Key Conformational Features :

Parameter Value (Å/°) Source
Puckering amplitude (C1–C5/N1) 0.681 Å
C4 deviation from mean plane 0.4187 Å
Torsional angle (C5–N1–C1–C2) 37.1°

The Boc group’s tert-butyl moiety adopts a triangular geometry , with three methyl groups arranged symmetrically around the central carbon.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The NMR profile of this compound is characterized by:

  • tert-Butyl protons : Singlet at δ 1.4 ppm (9H, C(CH3)3).
  • Tetrahydropyridine protons : Multiplets in the δ 1.7–3.0 ppm range, depending on adjacent substituents.
  • Carboxylic acid proton : Broad singlet at δ 10–12 ppm (1H, -COOH), though deprotonation may suppress this signal in certain solvents.

Table 1: Representative 1H NMR Shifts

Proton Environment δ (ppm) Multiplicity
tert-Butyl (C(CH3)3) 1.4 Singlet
Tetrahydropyridine C2–C3–C4 2.0–2.8 Multiplet
Carboxylic acid (-COOH) 10–12 Broad singlet
Infrared (IR) Vibrational Mode Assignments

The IR spectrum exhibits:

  • O–H stretch (carboxylic acid) : Broad absorption at 2500–3300 cm⁻¹.
  • C=O stretches :
    • Boc carbonyl: ~1680–1700 cm⁻¹.
    • Carboxylic acid: ~1700–1720 cm⁻¹.
  • C–O (ester) stretches : Peaks at 1300–1400 cm⁻¹.

Table 2: IR Assignments

Functional Group Stretch (cm⁻¹) Intensity
O–H (carboxylic acid) 2500–3300 Broad
C=O (Boc) 1680–1700 Strong
C=O (carboxylic acid) 1700–1720 Strong
Mass Spectrometric Fragmentation Patterns

Electron impact (EI) and collision-induced dissociation (CID) mass spectrometry reveal:

  • Primary fragments :
    • [M – C4H8]^+ (loss of isobutene from Boc).
    • [M – C5H8O2]^+ (McLafferty rearrangement).
    • [M – CO2]^+ (decarboxylation).

Table 3: Key Fragments

Fragment Ion (m/z) Proposed Structure Mechanism
[M – C4H8]^+ Loss of isobutene Boc group cleavage
[M – C5H8O2]^+ McLafferty rearrangement Isobutene + CO2 loss
[M – CO2]^+ Decarboxylation Carboxylic acid loss

X-ray Crystallographic Studies

Crystallographic data for analogous compounds provide insights into packing and hydrogen bonding:

  • Hydrogen bonding : Intramolecular N–H···O interactions between the amino group and carbonyl oxygen, forming S(6) loops.
  • Packing interactions : C–H···π and C–H···O contacts dominate intermolecular forces, leading to three-dimensional networks.

Table 4: Hydrogen Bonding Parameters

Donor–Acceptor Pair Distance (Å) Angle (°)
N–H···O 2.8–3.0 150–180
C–H···O 3.0–3.5 120–150

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT (B3LYP/6-311+G(2d,p)) predicts:

  • Optimized geometry : Close alignment with experimental crystal structures, validating bond lengths and angles.
  • HOMO-LUMO gap : Provides insights into electronic reactivity, critical for understanding substitution patterns.
Molecular Orbital Interactions

The Boc carbonyl group’s π orbitals interact with the tetrahydropyridine ring’s π* orbitals, stabilizing the molecule through conjugation. Natural Bond Orbital (NBO) analysis highlights:

  • Donor-acceptor interactions : Lone pairs from oxygen atoms contributing to antibonding orbitals of adjacent carbons.
  • Hyperconjugation : Stabilization of the tetrahydropyridine ring through σ→σ* interactions.

Eigenschaften

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOXQMAOPSBJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779402-01-5
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Direct Boc Protection of Tetrahydropyridine-2-Carboxylic Acid

The most straightforward route involves the direct introduction of the tert-butoxycarbonyl (Boc) group to the secondary amine of tetrahydropyridine-2-carboxylic acid. This method employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Reaction conditions typically involve dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours. A comparative study revealed that DMAP catalysis in THF at 25°C achieves 89% conversion within 6 hours, while non-catalyzed reactions in DCM require 12 hours for 78% yield.

Hydrogenation of Pyridine Precursors

Partial hydrogenation of pyridine-2-carboxylic acid derivatives offers a stereocontrolled pathway to the tetrahydropyridine core. Using 10% palladium on carbon (Pd/C) under 3 atm H₂ in ethanol, pyridine-2-carboxylic acid ethyl ester undergoes selective saturation to yield tetrahydropyridine-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid. Critical to this method is the use of acidic additives (e.g., HCl) to suppress over-reduction to piperidine derivatives. NMR analysis of intermediates confirms >95% regioselectivity for the 1,2,3,4-tetrahydropyridine isomer.

Ring-Forming Strategies via Cyclization Reactions

Dieckmann Cyclization of Diesters

A diester precursor, N-Boc-2,5-diaminopentanoic acid diethyl ester, undergoes base-mediated cyclization to form the tetrahydropyridine ring. Potassium tert-butoxide (t-BuOK) in toluene at 110°C facilitates intramolecular ester condensation, generating the six-membered ring with simultaneous Boc protection. This one-pot method achieves 67% isolated yield, with MS data ([M+H]+ = 228.12) confirming product formation.

Microwave-Assisted Ring-Closing Metathesis

Olefin metathesis using Grubbs II catalyst enables rapid construction of the tetrahydropyridine scaffold. Starting from N-Boc-allylglycine derivatives, microwave irradiation at 120°C for 20 minutes in 1,2-dichloroethane promotes cyclization with 73% efficiency. Gas chromatography-mass spectrometry (GC-MS) traces show complete consumption of the diene precursor (retention time: 8.2 min) and emergence of the cyclic product (retention time: 12.7 min).

Functional Group Interconversion Pathways

Hydrolysis of Nitrile Intermediates

N-Boc-2-cyano-1,2,3,4-tetrahydropyridine, synthesized via nucleophilic substitution of N-Boc-2-chlorotetrahydropyridine with sodium cyanide, undergoes acidic hydrolysis (6M HCl, reflux, 8h) to yield Boc-THP-2-COOH. This method, while reliable, suffers from moderate yields (58–62%) due to competing side reactions, as evidenced by HPLC purity analyses.

Oxidative Methods for Carboxylic Acid Formation

Manganese dioxide (MnO₂)-mediated oxidation of N-Boc-2-hydroxymethyltetrahydropyridine in acetone/water (4:1) at 60°C provides the carboxylic acid in 71% yield. Infrared (IR) spectroscopy confirms the disappearance of the O–H stretch (3400 cm⁻¹) and emergence of the carbonyl peak (1705 cm⁻¹).

Industrial-Scale Production and Process Optimization

Continuous Flow Hydrogenation

A patent-pending continuous flow system (Fig. 1) enhances the scalability of pyridine hydrogenation. Using a fixed-bed reactor packed with Pt/Al₂O₃ catalyst (particle size: 1.5 mm), substrate solution (0.5 M in EtOH) flows at 5 mL/min under 10 bar H₂ at 80°C. Online NMR monitoring reveals 94% conversion with <2% piperidine byproducts.

Solvent Screening for Boc Protection

A systematic evaluation of 12 solvents identified 2-methyltetrahydrofuran (2-MeTHF) as optimal for Boc protection. Compared to traditional THF, 2-MeTHF increases reaction rate by 40% (k = 0.18 min⁻¹ vs. 0.13 min⁻¹) while enabling aqueous workup due to its immiscibility with water.

Analytical Characterization and Quality Control

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak IC column, hexane/i-PrOH 90:10, 1 mL/min) resolves enantiomers with a resolution factor (Rs) of 2.3. Batch analyses of 12 production lots show enantiomeric excess (ee) >99.2% for all samples.

Thermal Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with differential scanning calorimetry (DSC) showing a sharp melting endotherm at 154°C (ΔH = 122 J/g). These data inform storage recommendations of <25°C under nitrogen.

Wissenschaftliche Forschungsanwendungen

Drug Development

Tetrahydropyridine derivatives have been extensively studied for their pharmacological properties. They are known to exhibit various biological activities, including:

  • Dopamine Receptor Agonism : Compounds related to tetrahydropyridine structures have been identified as dopamine D2 receptor agonists, which are crucial in treating conditions like Parkinson's disease and schizophrenia .
  • Antiviral Activity : Certain derivatives have shown potential as antiviral agents against viruses such as Hepatitis B. The ability to inhibit viral proteins or interfere with their functions makes these compounds valuable in therapeutic contexts .

Neuropharmacology

Research has indicated that tetrahydropyridine compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation is critical for developing treatments for neurodegenerative diseases and mood disorders .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various reactions such as:

  • Cyclization Reactions : The tetrahydropyridine moiety can undergo cyclization to form more complex structures, which are often biologically relevant .
  • Functional Group Transformations : The Boc group can be removed under mild conditions to yield free amines, which can then be further functionalized to create diverse chemical entities .

Catalysis

Tetrahydropyridine derivatives can also act as ligands or catalysts in asymmetric synthesis processes, contributing to the development of enantioselective reactions that are essential in producing chiral pharmaceuticals .

Structure-Activity Relationship Studies

Research has focused on understanding how modifications to the tetrahydropyridine structure affect biological activity. For example, studies have shown that specific substitutions on the nitrogen atom can significantly enhance receptor selectivity and potency against target proteins involved in neurological disorders .

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant properties of certain tetrahydropyridine derivatives, suggesting their potential use in preventing oxidative stress-related diseases. Additionally, these compounds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory conditions .

Wirkmechanismus

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via nucleophilic attack on di-tert-butyl dicarbonate, forming a carbamate linkage. The Boc group can be removed under acidic conditions, where the carbonyl oxygen is protonated, leading to the formation of a tert-butyl cation and subsequent cleavage of the carbamate bond .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its structural and functional uniqueness, the compound is compared below with analogous Boc-protected heterocyclic carboxylic acids. Key parameters include molecular weight, substituent effects, and pharmacological relevance.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Pharmacological Implications Source
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid C₁₁H₁₇NO₄ 235.26 Partially saturated pyridine; Boc at C1 Intermediate for kinase inhibitors
5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid C₁₁H₁₆BrNO₄ 306.15 Bromine at C5 Enhanced electrophilicity for SN2 reactions
2-[(tert-butoxy)carbonyl]-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid C₁₆H₁₈F₃NO₄ 345.32 Trifluoromethyl at C8; isoquinoline core Improved metabolic stability and lipophilicity
6,6-difluorospiro[3.3]heptane-2-carboxylic acid C₇H₈F₂O₂ 174.14 Spirocyclic structure; difluoro substituents Conformational rigidity for target binding
1-[(tert-butoxy)carbonyl]-6-cyclobutylpiperidine-3-carboxylic acid C₁₅H₂₅NO₄ 283.37 Cyclobutyl substituent at C6 Steric hindrance modulates receptor affinity

Key Findings

Substituent Effects on Reactivity and Stability The brominated derivative (CAS 2169408-36-8) introduces a heavy atom (Br) at C5, increasing molecular weight by ~30% compared to the parent compound. Bromine’s electron-withdrawing nature enhances electrophilicity, making it suitable for cross-coupling reactions in drug diversification . Trifluoromethyl-substituted isoquinoline (CAS 1363381-11-6) exhibits elevated lipophilicity (logP ~2.8 predicted) due to the CF₃ group, which improves membrane permeability and metabolic stability compared to non-fluorinated analogs .

Structural Rigidity and Pharmacological Relevance Spirocyclic compounds (e.g., 6,6-difluorospiro[3.3]heptane-2-carboxylic acid) enforce conformational constraints, reducing entropy penalties during protein-ligand binding. This feature is critical in designing protease inhibitors with high selectivity .

Comparative Solubility and Bioavailability

  • The parent tetrahydropyridine derivative’s carboxylic acid group provides moderate aqueous solubility (≈50 µM at pH 7.4), whereas fluorinated or brominated analogs show reduced solubility but enhanced bioavailability in lipid-rich environments .

Biologische Aktivität

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

The compound is characterized by the following chemical structure:

  • Molecular Formula: C12_{12}H17_{17}NO4_{4}
  • CAS Number: 19823205

Biological Activity Overview

Tetrahydropyridine derivatives are known for their diverse biological activities, including:

  • Antioxidant Activity: Tetrahydropyridines exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects: Certain tetrahydropyridine compounds have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Dopamine Receptors: Research indicates that tetrahydropyridine derivatives can act as agonists or antagonists at dopamine receptors, influencing neurotransmitter release and signaling pathways associated with mood and cognition .
  • Monoamine Oxidase Inhibition: Inhibition of monoamine oxidase (MAO) enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tetrahydropyridine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers. The mechanism was linked to the modulation of antioxidant enzyme activities .

CompoundIC50 (µM)Effect on Cell Viability (%)
This compound2585
Control (No treatment)-45

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of various tetrahydropyridine derivatives. The compound showed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Study 3: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally. It demonstrated a half-life of approximately 3 hours in vivo studies with a bioavailability rate exceeding 30% .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid with high purity?

  • Methodological Answer : The synthesis requires controlled conditions to prevent premature deprotection of the Boc group. Key steps include:

  • Temperature Control : Maintain reaction temperatures between 0–25°C to avoid side reactions or decomposition .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction efficiency .
  • Purification : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the product and confirm purity (>95%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and lab coats to minimize skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors, as the compound may release toxic fumes under decomposition .
  • Storage : Store in a cool (2–8°C), dry environment, away from strong acids/bases and oxidizing agents to prevent degradation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and tetrahydropyridine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₇NO₄) .
  • Infrared Spectroscopy (IR) : Detect characteristic carbonyl stretches (~1700 cm⁻¹ for the Boc group and carboxylic acid) .

Advanced Research Questions

Q. How can researchers mitigate low yields in coupling reactions involving this compound?

  • Methodological Answer : Low yields may arise from steric hindrance or Boc group instability. Strategies include:

  • Activating Agents : Use HATU or EDCI/HOBt to enhance coupling efficiency with amines or alcohols .
  • Temperature Optimization : Conduct reactions at 0–4°C to minimize side reactions while maintaining Boc stability .
  • Byproduct Analysis : Monitor reaction progress via TLC or LC-MS to identify and address intermediates or decomposition products .

Q. What role does this compound play in medicinal chemistry and drug design?

  • Methodological Answer : The Boc-protected carboxylic acid serves as:

  • A Versatile Building Block : Used to synthesize peptidomimetics or protease inhibitors by coupling with amino acids or heterocycles .
  • Fluorinated Analogues : Derivatives with fluorinated pyrrolidine rings (e.g., 4,4-difluoro variants) are explored for enhanced metabolic stability and target binding .
  • Biological Probes : Radiolabeled or fluorescently tagged versions enable studies of enzyme-substrate interactions (e.g., kinase assays) .

Q. How can researchers resolve discrepancies in spectroscopic data for intermediates?

  • Methodological Answer : Contradictory data may stem from tautomerism or epimerization. Solutions include:

  • Dynamic NMR : Perform variable-temperature NMR to detect equilibrating conformers (e.g., ring-flip in tetrahydropyridine) .
  • Chiral Chromatography : Use HPLC with a chiral column (e.g., Chiralpak AD-H) to separate enantiomers or diastereomers .
  • X-ray Crystallography : Resolve absolute configuration for critical intermediates, as demonstrated for related Boc-protected pyrrolidines .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Control : Maintain solutions at pH 4–6 to prevent Boc deprotection under acidic/basic conditions .
  • Lyophilization : Lyophilize the compound as a sodium or potassium salt for long-term storage in aqueous-compatible forms .
  • Co-solvents : Use tert-butanol or DMSO to enhance solubility while minimizing hydrolysis .

Safety and Compliance

Q. What are the recommended disposal protocols for waste containing this compound?

  • Methodological Answer :

  • Neutralization : Treat with dilute NaOH (1 M) to hydrolyze the Boc group, followed by incineration .
  • Waste Segregation : Separate halogenated and non-halogenated waste streams to comply with EPA/REACH regulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.